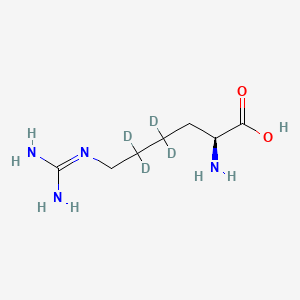
Tris(1-chloro-2-propyl) Phosphate-d18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled compound, commonly used in scientific research. It is a chlorinated organophosphate with the molecular formula C9D18Cl3O4P and a molecular weight of 345.68 g/mol . This compound is primarily utilized as a flame retardant and is known for its stability and effectiveness in reducing flammability in various materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(1-chloro-2-propyl) Phosphate-d18 can be synthesized through the reaction of phosphoryl chloride with 1-chloro-2-propanol . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The process involves the substitution of hydrogen atoms with deuterium, resulting in the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including:
Hydrolysis: This compound can hydrolyze under acidic or alkaline conditions, leading to the formation of phosphoric acid derivatives[][4].
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][4].
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations occur efficiently[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates[4][4].
Aplicaciones Científicas De Investigación
Tris(1-chloro-2-propyl) Phosphate-d18 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Tris(1-chloro-2-propyl) Phosphate-d18 involves its interaction with various molecular targets and pathways. As a flame retardant, it works by inhibiting the combustion process, reducing the availability of oxygen and slowing down the spread of flames . In biological systems, its deuterium labeling allows for detailed studies of metabolic pathways and enzyme activities, providing insights into its effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(1-chloro-2-propyl) Phosphate: The non-deuterium-labeled version of the compound, commonly used as a flame retardant.
Tris(1,3-dichloro-2-propyl) Phosphate: Another chlorinated organophosphate with similar flame-retardant properties.
Tris(2-chloroethyl) Phosphate: A related compound used in similar applications, known for its effectiveness as a flame retardant.
Uniqueness
Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in studies involving metabolic processes and enzyme activities .
Propiedades
Fórmula molecular |
C9H18Cl3O4P |
|---|---|
Peso molecular |
345.7 g/mol |
Nombre IUPAC |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
Clave InChI |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |
SMILES canónico |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)







![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)


![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

